molecular formula C13H28 B13941170 4-Ethyl-2,2,6,6-tetramethylheptane CAS No. 62108-31-0

4-Ethyl-2,2,6,6-tetramethylheptane

Cat. No.: B13941170
CAS No.: 62108-31-0
M. Wt: 184.36 g/mol
InChI Key: HCYDMRODXAVTKT-UHFFFAOYSA-N
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Description

4-Ethyl-2,2,6,6-tetramethylheptane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, characterized by its unique structure which includes four methyl groups and one ethyl group attached to a heptane backbone . This compound is known for its stability and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2,6,6-tetramethylheptane typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,6,6-tetramethylheptane with an ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,2,6,6-tetramethylheptane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various haloalkanes, while oxidation can yield alcohols or ketones .

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2,6,6-tetramethylheptane is primarily related to its chemical reactivity. The compound can interact with various molecular targets through substitution, oxidation, and reduction reactions. These interactions are facilitated by the presence of its alkyl groups, which can stabilize reaction intermediates and transition states .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2,2,6,6-tetramethylheptane is unique due to the presence of both ethyl and multiple methyl groups, which confer distinct physical and chemical properties. This makes it an interesting compound for studying the effects of branching on alkanes .

Properties

CAS No.

62108-31-0

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

4-ethyl-2,2,6,6-tetramethylheptane

InChI

InChI=1S/C13H28/c1-8-11(9-12(2,3)4)10-13(5,6)7/h11H,8-10H2,1-7H3

InChI Key

HCYDMRODXAVTKT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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